3-Fluoropyrazine-2-carbaldehyde

Description

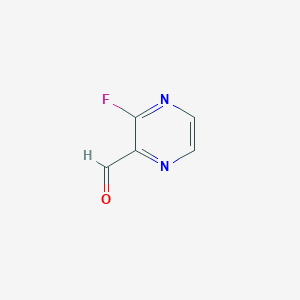

3-Fluoropyrazine-2-carbaldehyde (C₅H₃FN₂O) is a fluorinated pyrazine derivative characterized by a fluorine atom at the 3-position and a formyl group at the 2-position of the pyrazine ring. This compound serves as a key intermediate in synthesizing pharmaceuticals and bioactive molecules, particularly due to its reactive aldehyde group and electron-withdrawing fluorine substituent.

Synthesis and Characterization:

The compound is synthesized via hydrolysis of methyl 3-fluoropyrazine-2-carboxylate in concentrated ammonium hydroxide, yielding 3-fluoropyrazine-2-carboxamide as a precursor . Elemental analysis confirms its composition:

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 37.5 | 37.33 |

| H | 3.15 | 2.68 |

| F | 11.57 | 11.8 |

| N | 17.5 | 17.62 |

The fluorine atom enhances electrophilicity at the carbonyl group, making it reactive toward nucleophilic additions, which is critical for forming hydrazones and other derivatives .

Properties

IUPAC Name |

3-fluoropyrazine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O/c6-5-4(3-9)7-1-2-8-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRMSFXTHCCTKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-fluoropyrazine-2-carbaldehyde serves as a building block for creating more complex fluorinated compounds. Its unique properties allow for the development of novel materials with enhanced characteristics compared to non-fluorinated analogs.

Biology

The compound has been investigated for its role in enzyme inhibition and as a potential ligand for receptors. Its structural features enable it to interact with biological targets effectively, making it valuable in pharmacological studies.

Medicine

Research indicates that this compound exhibits antimicrobial and cytotoxic properties . It has been evaluated for its efficacy against various bacterial strains and cancer cell lines:

- Antimycobacterial Activity : Demonstrated an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL against Mycobacterium tuberculosis, comparable to standard treatments like isoniazid (MIC = 3 µg/mL) .

- Cytotoxicity : Exhibited moderate toxicity with an IC50 value of 25 µM in HepG2 cell lines, indicating potential therapeutic applications while necessitating careful dosage considerations.

Comparative Analysis with Related Compounds

The biological activity of this compound is often compared with similar compounds such as 3-chloropyrazine-2-carbaldehyde and 3-bromopyrazine-2-carbaldehyde. The presence of fluorine enhances lipophilicity and membrane penetration, contributing to its superior antimicrobial activity over its chloro- and bromo- counterparts.

| Compound | MIC (µg/mL) | IC50 (µM) |

|---|---|---|

| This compound | 12.5 | 25 |

| Isoniazid | 3 | N/A |

| 3-Chloropyrazine-2-carbaldehyde | Higher | N/A |

Antimycobacterial Efficacy

In a study assessing various pyrazine derivatives for their antimycobacterial properties, this compound exhibited significant activity against Mycobacterium tuberculosis. The results indicated that modifications in the pyrazine structure could enhance efficacy without increasing toxicity .

Cytotoxicity Evaluations

Cytotoxicity assays conducted on HepG2 cell lines revealed that while the compound showed moderate toxicity (IC50 = 25 µM), it retained therapeutic potential for further development in drug discovery programs targeting cancers and infectious diseases .

Applications in Drug Discovery

Due to its unique structural properties, this compound is being explored as a lead compound in drug discovery initiatives targeting various diseases. Its ability to act as an enzyme inhibitor positions it favorably for developing new therapeutics aimed at conditions such as cancer and bacterial infections .

Mechanism of Action

3-Fluoropyrazine-2-carbaldehyde is compared with other similar compounds such as 3-chloropyrazine-2-carbaldehyde and 3-bromopyrazine-2-carbaldehyde. The presence of different halogens influences the reactivity and biological activity of these compounds. This compound is unique due to the electronegative fluorine atom, which enhances its chemical stability and biological activity.

Comparison with Similar Compounds

Structural and Substituent Effects

Fluorine, chlorine, and bromine substituents significantly alter physicochemical properties and reactivity. Key analogs include:

Key Observations :

Physical and Chemical Properties

| Property | This compound | 3-Amino-6-bromopyrazine-2-carbaldehyde | 3-Chloro-5-fluoropyridin-2-ol |

|---|---|---|---|

| Molecular Weight (g/mol) | 142.09 | 218.01 | 163.54 |

| Purity | N/A | 95% | 95% |

| Solubility | Soluble in polar solvents* | Soluble in DMSO, DMF | Limited data |

*Derived from structurally related thiosemicarbazones, which dissolve in dichloromethane, acetone, and DMSO .

Biological Activity

3-Fluoropyrazine-2-carbaldehyde is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various research domains.

This compound is characterized by the presence of a fluorine atom at the 3-position of the pyrazine ring, which significantly influences its reactivity and biological properties. The compound serves as a versatile building block for synthesizing more complex fluorinated derivatives, which can exhibit enhanced biological activity compared to their non-fluorinated counterparts.

Synthesis Pathways

The synthesis of this compound typically involves:

- Starting Materials : Pyrazine derivatives and fluorinating agents.

- Reactions : Common reactions include nucleophilic substitutions and electrophilic aromatic substitutions, which allow for the introduction of various functional groups that can enhance biological activity.

The biological activity of this compound is attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The electronegative fluorine atom stabilizes the compound and modulates its reactivity, making it a suitable candidate for drug design .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains with promising results. In comparative studies with related compounds like 3-chloropyrazine-2-carbaldehyde, it demonstrated superior activity due to its enhanced lipophilicity and ability to penetrate bacterial membranes .

Case Studies

-

Antimycobacterial Activity : In a study assessing the antimycobacterial efficacy of various pyrazine derivatives, this compound showed an MIC (Minimum Inhibitory Concentration) comparable to standard treatments. This suggests potential applications in treating tuberculosis .

Compound MIC (µg/mL) This compound 12.5 Standard (Isoniazid) 3 -

Cytotoxicity Assays : The cytotoxic effects of this compound were evaluated using HepG2 cell lines. The IC50 values indicated moderate toxicity, suggesting that while it has therapeutic potential, careful consideration of dosage is necessary .

Compound IC50 (µM) This compound 25 Control (Untreated) >100

Applications in Drug Discovery

The compound's unique properties make it a candidate for drug discovery programs targeting various diseases. Its role as an enzyme inhibitor has been explored in several studies, indicating its potential as a lead compound in developing new therapeutics for conditions such as cancer and infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.